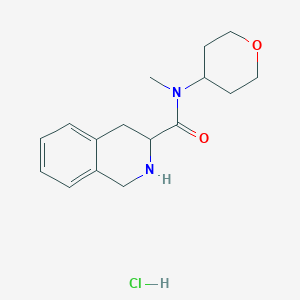
N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H23ClN2O2 and its molecular weight is 310.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a complex organic compound with significant potential in pharmacological applications. Its unique chemical structure, characterized by a tetrahydroisoquinoline core and an oxan-4-yl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂ |
| Molecular Weight | 274.36 g/mol |
| CAS Number | 1218182-57-0 |
The presence of the tetrahydroisoquinoline scaffold is notable for its prevalence in various bioactive molecules, contributing to the compound's pharmacological potential .
Research indicates that N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide interacts with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, which are critical for its therapeutic efficacy. The exact mechanisms are still under investigation but are believed to involve:
- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors, influencing neurological functions.
1. Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Tetrahydroisoquinoline derivatives have shown effectiveness against various pathogens:
- Bacterial Inhibition: Compounds similar to N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
- Antifungal Properties: Some analogs exhibit antifungal effects against pathogenic fungi.
2. Anticancer Potential
Studies have indicated that tetrahydroisoquinoline derivatives possess anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways:
- Cell Cycle Arrest: Certain derivatives have been shown to halt the cell cycle in cancerous cells.
- Apoptosis Induction: Mechanisms involving the activation of apoptotic pathways have been observed.
Case Study 1: Antimicrobial Efficacy
In a study evaluating a series of tetrahydroisoquinoline derivatives, compounds were tested for their inhibitory effects on bacterial growth. Notably:
- Compound A (similar structure) exhibited a minimum inhibitory concentration (MIC) of 25 μg/ml against Staphylococcus epidermidis.
- Compound B showed synergistic effects when combined with conventional antibiotics like cefuroxime .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of tetrahydroisoquinoline derivatives revealed:
- Compound C demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 10 μM.
- Mechanistic studies indicated that this compound induces apoptosis through mitochondrial pathways .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent analogs. The structural modifications on the tetrahydroisoquinoline core significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Oxan-4-yl Group | Enhances binding affinity |
| Carboxamide Group | Increases solubility and stability |
| Substituents on Rings | Alters receptor selectivity |
These modifications can lead to improved pharmacokinetic properties and greater therapeutic efficacy.
Eigenschaften
IUPAC Name |
N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-18(14-6-8-20-9-7-14)16(19)15-10-12-4-2-3-5-13(12)11-17-15;/h2-5,14-15,17H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYVIIFIWFLFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)C2CC3=CC=CC=C3CN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














